A Technical Guide to the Spectroscopic Analysis of (S)-pentadec-1-yn-4-ol
A Technical Guide to the Spectroscopic Analysis of (S)-pentadec-1-yn-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for (S)-pentadec-1-yn-4-ol. These predictions are based on established principles of NMR, IR, and MS, and by analogy with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for (S)-pentadec-1-yn-4-ol
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on C1 (≡C-H) | ~2.0-2.5 | t | ~2.5 | 1H |
| H on C3 (-CH₂-C≡) | ~2.3-2.6 | dd | J(H3,H4) ~6-8, J(H3,H1) ~2.5 | 2H |
| H on C4 (-CH(OH)-) | ~3.6-3.8 | m | - | 1H |
| OH | Variable (typically 1.5-4.0) | br s | - | 1H |
| H on C5 (-CH₂-) | ~1.4-1.6 | m | - | 2H |
| H on C6-C14 (-(CH₂)₉-) | ~1.2-1.4 | br s | - | 18H |
| H on C15 (-CH₃) | ~0.8-0.9 | t | ~7 | 3H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for (S)-pentadec-1-yn-4-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (≡C-H) | ~70-75 |
| C2 (-C≡C-) | ~80-85 |
| C3 (-CH₂-C≡) | ~25-30 |
| C4 (-CH(OH)-) | ~65-70 |
| C5 (-CH₂-) | ~35-40 |
| C6-C13 (-(CH₂)₈-) | ~22-32 |
| C14 (-CH₂-) | ~22-23 |
| C15 (-CH₃) | ~14 |
Table 3: Predicted Infrared (IR) Absorption Data for (S)-pentadec-1-yn-4-ol
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| C-H stretch (alkyne, ≡C-H) | ~3300 | Strong, sharp |
| C-H stretch (alkane) | 2850-3000 | Strong |
| C≡C stretch (alkyne) | 2100-2260 | Weak to medium |
| C-O stretch (alcohol) | 1050-1260 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for (S)-pentadec-1-yn-4-ol
| m/z | Proposed Fragment | Notes |
| 224 | [M]⁺ | Molecular ion (expected to be weak or absent in EI) |
| 207 | [M - OH]⁺ | Loss of hydroxyl radical |
| 206 | [M - H₂O]⁺ | Dehydration |
| 167 | [M - C₄H₇O]⁺ | Cleavage at C4-C5 bond |
| 83 | [C₆H₁₁]⁺ | Alpha-cleavage at C4-C5 |
| 57 | [C₄H₉]⁺ | Further fragmentation |
Experimental Protocols
The following sections detail the standard methodologies for obtaining the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Typically, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.[1] The choice of solvent depends on the solubility of the analyte and should be free of interfering signals in the regions of interest. To ensure magnetic field homogeneity, the sample should be free of particulate matter.[2]
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¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a 300-600 MHz spectrometer.[3] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard (δ 0.00).
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¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope.[4] Proton decoupling is commonly employed to simplify the spectrum to single lines for each unique carbon atom.[5] Chemical shifts are also referenced to TMS.
2. Infrared (IR) Spectroscopy
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Sample Preparation: For a liquid sample like (S)-pentadec-1-yn-4-ol, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a drop of the sample directly onto the ATR crystal.[7]
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
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Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. For a volatile compound, Electron Ionization (EI) is a common method, where the sample is bombarded with high-energy electrons to induce ionization and fragmentation.[8][9] For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to preserve the molecular ion.[10][11]
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.[8]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like (S)-pentadec-1-yn-4-ol.
Caption: General workflow for the synthesis and spectroscopic characterization of (S)-pentadec-1-yn-4-ol.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [researching.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
